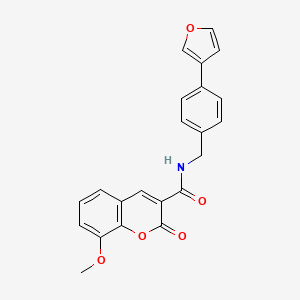![molecular formula C22H16ClN3O B2653396 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-19-5](/img/structure/B2653396.png)
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C22H16ClN3O . It is a derivative of indolo[2,3-b]quinoxaline, a class of compounds known for their diverse biological properties .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives often involves a multi-step protocol starting from isatin or 5-fluoroisatin . A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxa-line derivatives have been synthesized using this method .Molecular Structure Analysis
The molecular structure of “6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” includes a indolo[2,3-b]quinoxaline core with a 2-(2-chlorophenoxy)ethyl group attached at the 6-position .Chemical Reactions Analysis
Indolo[2,3-b]quinoxaline derivatives are known to undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of indolo[2,3-b]quinoxaline derivatives can be influenced by the nature of the peripheral amines. These compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient (ε). They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .科学的研究の応用
Synthesis and Characterization
Triarylamines based on 6H-indolo[2,3-b]quinoxaline have been synthesized and characterized, exhibiting unique optical absorption and emission spectra, electrochemical behavior, and thermal properties. These compounds show potential in materials science due to their green or yellow emission, enhanced thermal stability, and high glass transition temperatures, attributed to the presence of the 6H-indolo[2,3-b]quinoxaline segment. Theoretical simulations have helped understand the origin of optical spectra and trends observed, highlighting the compound's significance in developing new materials with desired photophysical properties (Thomas & Tyagi, 2010).
Corrosion Inhibition
Quinoxalines, including those related to the 6H-indolo[2,3-b]quinoxaline structure, have been studied for their corrosion inhibition properties on metals like copper. Quantum chemical calculations suggest a relationship between the molecular structure of these quinoxalines and their efficiency as corrosion inhibitors, indicating their potential application in protecting metals from corrosion in various industrial applications (Zarrouk et al., 2014).
Antimicrobial Activity
Novel 6H-indolo(2,3-b)quinoxaline fused azetidinones have been synthesized, showing a wide range of pharmacological activities, including antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. The para-nitro substituted derivatives, in particular, demonstrate significant antimicrobial efficacy, suggesting the potential of 6H-indolo[2,3-b]quinoxaline derivatives in developing new antimicrobial agents (Padmini, Babu, & Madhavan, 2015).
Organic Electronics
The synthesis and application of 6H-indolo[2,3-b]quinoxaline derivatives in organic electronics, such as organic light-emitting diodes (OLEDs), have been explored. These derivatives display promising electroluminescence properties, with the potential for use as electron-transporting and emitting layers in OLEDs. The study of these compounds' absorption, emission, electrochemical, thermal, and theoretical properties provides insights into their suitability for application in electronic devices (Tyagi, Venkateswararao, & Thomas, 2011).
Anticancer Research
6H-indolo[2,3-b]quinoxalines have been explored for their anticancer properties, with certain derivatives showing potential as anticancer agents. The mechanism of action is primarily through DNA intercalation, influencing the thermal stability of the DNA-compound complex and thus affecting anticancer activity. The presence of substituents and side chains on the 6H-indolo[2,3-b]quinoxaline nucleus plays a crucial role in determining the compound's efficacy, offering a promising scaffold for the design and development of new anticancer drugs (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).
作用機序
While the specific mechanism of action for “6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is not mentioned in the retrieved papers, indolo[2,3-b]quinoxaline derivatives are generally known for their biological activity. They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities .
将来の方向性
The future directions for research on “6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in optoelectronic devices .
特性
IUPAC Name |
6-[2-(2-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-16-8-2-6-12-20(16)27-14-13-26-19-11-5-1-7-15(19)21-22(26)25-18-10-4-3-9-17(18)24-21/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDFTAFGSFUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)
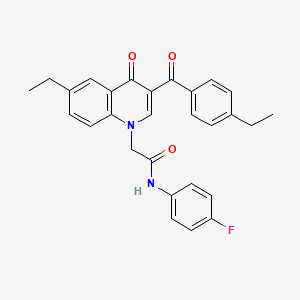
![ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2653318.png)
![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)
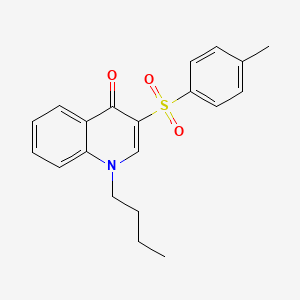
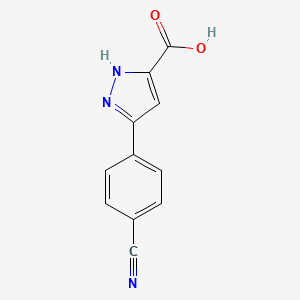
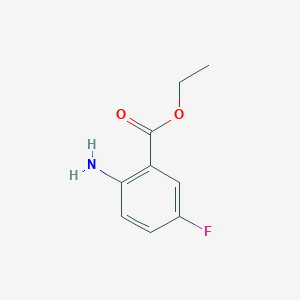
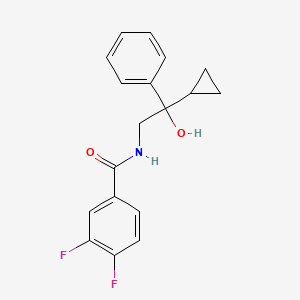
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
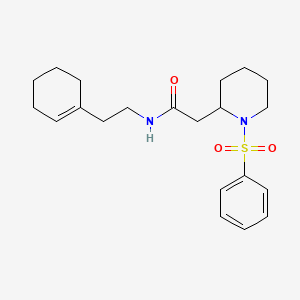
![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)

